2-Fluoro-5-methylbenzenesulfonamide
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Overview
Description
2-Fluoro-5-methylbenzenesulfonamide is an organic compound with the molecular formula C7H8FNO2S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a fluorine atom at the 2-position and a methyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-methylbenzenesulfonamide typically involves the introduction of the fluorine and methyl groups onto the benzenesulfonamide framework. One common method is the direct fluorination of 5-methylbenzenesulfonamide using a fluorinating agent such as N-fluorobenzenesulfonimide. The reaction is usually carried out under mild conditions to ensure selective fluorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and ensure safety. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Fluoro-5-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The fluorine atom can enhance the compound’s binding affinity and selectivity through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzenesulfonamide: Lacks the methyl group at the 5-position.
5-Methylbenzenesulfonamide: Lacks the fluorine atom at the 2-position.
N-Fluorobenzenesulfonimide: Contains a fluorine atom but differs in the overall structure and reactivity.
Uniqueness
2-Fluoro-5-methylbenzenesulfonamide is unique due to the presence of both the fluorine and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its stability, binding affinity, and selectivity in various applications .
Properties
IUPAC Name |
2-fluoro-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJPGACLESFYOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)S(=O)(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393519 |
Source
|
Record name | 2-fluoro-5-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438539-71-0 |
Source
|
Record name | 2-fluoro-5-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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